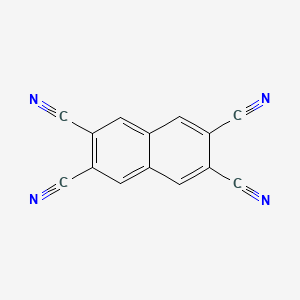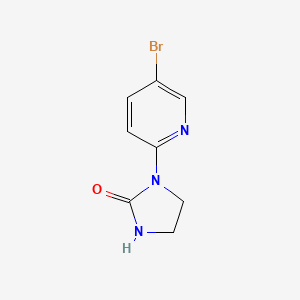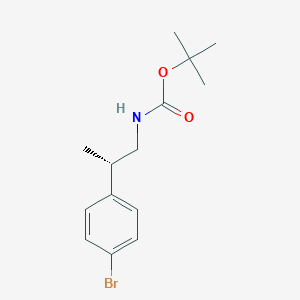
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one typically involves the reaction of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide in the presence of strong organic bases. This reaction forms carbamates, which subsequently undergo ring closure to form oxazolidinones . Another method involves the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes using a copper-based magnetic nanocatalyst .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine reagents, with nitromethane as a catalyst to absorb microwaves and generate hot spots, facilitating the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted oxazolidinones.
Aplicaciones Científicas De Investigación
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one has several scientific research applications:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one involves its role as a chiral auxiliary. It temporarily attaches to the substrate, inducing chirality and facilitating the formation of enantiomerically pure products. This process involves the formation of a chiral intermediate, which undergoes further reactions to yield the desired product .
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary in asymmetric synthesis.
(S)-4-Isopropyl-2-oxazolidinone: Similar in structure and function, used in the synthesis of enantiomerically pure compounds.
Uniqueness
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl and phenylethyl substituents, which provide distinct steric and electronic properties
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(5S)-5-(hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m0/s1 |
Clave InChI |
DLSXXQPFKFHRSW-ONGXEEELSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CO |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(OC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)







![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)


